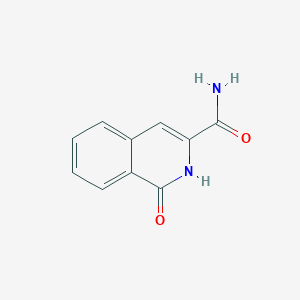

Isoquinolone carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxo-2H-isoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9(13)8-5-6-3-1-2-4-7(6)10(14)12-8/h1-5H,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDFDJZKRDLIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(NC2=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isoquinolone Carboxamide and Its Derivatives

Classical and Foundational Synthetic Routes to the Isoquinoline (B145761) and Dihydroisoquinoline Core

The traditional methods for synthesizing the isoquinoline and dihydroisoquinoline core have been instrumental in the advancement of heterocyclic chemistry. These foundational routes, including the Bischler-Napieralski and Pictet-Spengler syntheses, have been refined and adapted over time to improve yields and accommodate a wider range of substrates.

Bischler-Napieralski Synthesis and Adaptations

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgnrochemistry.com This reaction is typically carried out under acidic conditions at elevated temperatures, utilizing a dehydrating agent. nrochemistry.comorganic-chemistry.org

The reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.org Two primary mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org Commonly employed dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂). nrochemistry.com For substrates with electron-deficient aromatic rings, a combination of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.org

The products of the Bischler-Napieralski reaction, 3,4-dihydroisoquinolines, can be subsequently oxidized to furnish the corresponding isoquinolines. wikipedia.orgnrochemistry.com The reaction is most efficient when the benzene (B151609) ring of the β-arylethylamide is substituted with electron-donating groups. nrochemistry.com

| Reagent/Condition | Substrate Type | Product | Reference |

| POCl₃, reflux | β-phenethylamides | 3,4-dihydroisoquinolines | wikipedia.org |

| P₂O₅, POCl₃, reflux | β-phenethylamides with electron-withdrawing groups | 3,4-dihydroisoquinolines | wikipedia.org |

| Tf₂O, 2-chloropyridine | N-phenethylamides | isoquinolines and β-carbolines | nih.gov |

A notable adaptation of this reaction is the Pictet-Gams reaction, which involves an additional dehydration step under the same reaction conditions to directly yield an isoquinoline. wikipedia.org

Pictet-Spengler Synthesis and Variants

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.org This reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, is considered a special case of the Mannich reaction. wikipedia.orgorganicreactions.org

The reaction is typically catalyzed by an acid in a protic solvent and may require heating. wikipedia.org However, it has been demonstrated that the reaction can proceed in aprotic media, sometimes without an acid catalyst, leading to superior yields. wikipedia.org The driving force of the reaction is the electrophilicity of the iminium ion formed from the condensation of the amine and the carbonyl compound under acidic conditions. wikipedia.org

The nature of the aromatic ring influences the reaction conditions. Nucleophilic aromatic systems like indoles or pyrroles react under mild conditions to give high yields, whereas less nucleophilic rings such as a phenyl group require harsher conditions, including higher temperatures and strong acids like hydrochloric acid or trifluoroacetic acid. wikipedia.org

The Pictet-Spengler synthesis is a versatile method for constructing tetrahydroisoquinolines (THIQs), tetrahydro-β-carbolines (THBCs), and other polyheterocyclic frameworks. researchgate.netnih.gov It has been widely applied in the total synthesis of complex alkaloids and in the generation of compound libraries for medicinal chemistry. researchgate.net

| Substrate 1 | Substrate 2 | Catalyst | Product | Reference |

| β-arylethylamine | Aldehyde/Ketone | Acid (e.g., HCl, TFA) | Tetrahydroisoquinoline | wikipedia.org |

| Phenethylamine | Dimethoxymethane | Hydrochloric acid | Tetrahydroisoquinoline | wikipedia.org |

| Tryptophan | Aldoses | (enzyme) | Tetrahydro-β-carboline | wikipedia.org |

Ozonolysis-Based Cyclization Approaches

Ozonolysis is a powerful oxidation reaction that cleaves carbon-carbon double and triple bonds. masterorganicchemistry.com While not a classical cyclization method for forming the isoquinolone core directly from acyclic precursors in the same vein as the Bischler-Napieralski or Pictet-Spengler reactions, it can be employed to modify existing cyclic structures or to prepare precursors for cyclization.

The reaction of an alkene with ozone (O₃) initially forms an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide (1,2,4-trioxolane). organic-chemistry.org This intermediate is then subjected to a workup step to yield the final products. A reductive workup, using reagents like zinc or dimethyl sulfide, typically yields aldehydes or ketones. masterorganicchemistry.com An oxidative workup, often with hydrogen peroxide, will oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.com

In the context of isoquinoline synthesis, ozonolysis has been used to obtain cinchomeronic acid from isoquinoline itself. researchgate.net This demonstrates the utility of ozonolysis in functionalizing the isoquinoline ring system. Conceptually, ozonolysis could be applied to a precursor containing an appropriately positioned double bond to generate carbonyl functionalities that could then participate in an intramolecular cyclization to form the isoquinolone ring. For example, the ozonolysis of a suitably substituted styrene (B11656) derivative could generate a dicarbonyl compound that could then undergo a condensation reaction with an amine to form the heterocyclic ring.

Annulation Protocols for Isoquinolone Ring Formation

Modern synthetic chemistry has seen the rapid development of annulation protocols for the construction of the isoquinolone ring. These methods, which involve the formation of a new ring onto an existing one, are often characterized by high atom economy and step efficiency. mdpi.com

Metal-Catalyzed Intermolecular Annulations (e.g., [4+2], [5+1])

Transition metal-catalyzed intermolecular annulations have emerged as powerful tools for the synthesis of isoquinolones. du.edu These reactions often proceed through the activation of C-H or C-X (where X is a halogen) bonds. mdpi.com

A common strategy is the [4+2] annulation of benzamide (B126) derivatives with alkynes. mdpi.com This approach can be achieved through the activation of an aryl C-X/N-H bond, often catalyzed by nickel complexes. mdpi.com For example, the reaction of ortho-halobenzamides with internal alkynes in the presence of an air-stable [Ni(dppe)Br₂] catalyst, zinc, and triethylamine (B128534) affords N-substituted isoquinolones in good to high yields. mdpi.com

More atom-economical [4+2] annulations involve the oxidative cyclocondensation of primary and secondary benzamides with internal alkynes via the selective cleavage of C-H and N-H bonds. mdpi.com Rhodium complexes, with an oxidant such as Cu(OAc)₂, are effective catalysts for this transformation. mdpi.com Ruthenium-catalyzed C-H functionalization/annulation of N-methoxybenzamides or N-hydroxybenzamides with alkynes has also been reported. researchgate.net

Visible-light-induced deaminative [4+2] annulation reactions provide a metal-free approach to isoquinolone synthesis. researchgate.netrsc.org In this method, N-amidopyridinium salts react with alkynes under photocatalysis to generate isoquinolone derivatives. researchgate.net

| Catalyst System | Reactant 1 | Reactant 2 | Annulation Type | Product | Reference |

| [Ni(dppe)Br₂], Zn, Et₃N | ortho-halobenzamide | Internal alkyne | [4+2] | N-substituted isoquinolone | mdpi.com |

| Rhodium complex, Cu(OAc)₂ | Benzamide | Internal alkyne | [4+2] | Isoquinolone | mdpi.com |

| Ruthenium catalyst | N-methoxybenzamide | Alkyne | [4+2] | Isoquinolone derivative | researchgate.net |

| Eosin Y (photocatalyst) | N-amidopyridinium salt | Alkyne | [4+2] | Isoquinolone | researchgate.net |

| Palladium catalyst | N-methoxybenzamide | 2,3-allenoic acid ester | C-H activation/annulation | 3,4-dihydroisoquinolin-1(2H)-one | mdpi.com |

Intramolecular Annulation Strategies

Intramolecular annulation provides a direct route to isoquinolones from appropriately substituted precursors. A variety of substrates can be utilized in these cyclization reactions. mdpi.com

Examples of intramolecular annulation strategies include:

Base-promoted intramolecular cyclization of phosphorylated aromatic carboxamides. mdpi.com

Palladium-catalyzed intramolecular cyclization of ortho-ethynylbenzamides or ortho-iodo-N-allenylbenzamides. mdpi.com

Palladium-catalyzed or base-promoted intramolecular cyclization of in situ generated ortho-allenyl-N-substituted benzamides. mdpi.com

Rhodium(III)-catalyzed intramolecular annulation of alkyne-tethered benzamides. researchgate.net

These intramolecular approaches are often highly efficient for the construction of the isoquinolone ring system.

Carboxamide Moiety Functionalization and Coupling Strategies

The introduction of the carboxamide group onto the isoquinolone framework is a critical step in the synthesis of these derivatives. Several methods have been developed, ranging from direct functionalization of the heterocyclic core to the coupling of pre-functionalized isoquinolones with amines.

Direct C-H carbamoylation offers an atom-economical approach to introduce a carboxamide group onto the isoquinolone nucleus. These methods obviate the need for pre-functionalized starting materials, such as halogenated or organometallic isoquinolones. Research has highlighted copper/acid-catalyzed carbamoylation of nitrogen heteroarenes using hydrazinecarboxamide hydrochlorides as a viable route. Another innovative approach involves photoredox catalysis, which enables the direct C-H carbamoylation of heterocycles using alkyl oxamate (B1226882) or oxamic acid derivatives. These methods are advantageous due to their directness, though substrate scope and regioselectivity can be challenges to overcome.

Palladium-catalyzed aminocarbonylation has emerged as a powerful and versatile method for the synthesis of isoquinoline-1-carboxamides. This reaction typically involves the coupling of a halo-isoquinoline, often 1-iodoisoquinoline (B10073), with an amine and carbon monoxide in the presence of a palladium catalyst. The versatility of this method allows for the introduction of a wide array of amines, leading to a diverse library of isoquinolone carboxamide derivatives.

The reaction conditions are generally mild, often proceeding at atmospheric pressure of CO and temperatures around 50 °C. The choice of ligand for the palladium catalyst is crucial and can be tailored to the specific amine being used. For simple primary and secondary amines, a catalyst system of Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃) is often effective. However, for less basic aromatic amines or more complex amines like amino acid esters, bidentate phosphine (B1218219) ligands such as Xantphos are required to achieve good yields. peptide.com This methodology has been shown to be chemoselective, with good to high isolated yields ranging from 50-89%. peptide.comnih.gov

A notable advancement in this area is the use of chloroform (B151607) as a CO surrogate in a two-chamber reactor system (COware). google.com This technique allows for the ex situ generation of CO from the hydrolysis of chloroform, avoiding the direct handling of toxic carbon monoxide gas and enabling the reaction to proceed under milder conditions. google.com

Table 1: Examples of Palladium-Catalyzed Aminocarbonylation for Isoquinoline-1-carboxamide (B73039) Synthesis nih.gov

| Amine | Catalyst/Ligand | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| tert-Butylamine | Pd(OAc)₂/2 PPh₃ | DMF | 8 | 80 |

| Decylamine | Pd(OAc)₂/2 PPh₃ | DMF | 8 | 82 |

| Cyclopentylamine | Pd(OAc)₂/2 PPh₃ | DMF | 8 | 85 |

| Pyrrolidine | Pd(OAc)₂/2 PPh₃ | DMF | 2 | 89 |

| Piperidine (B6355638) | Pd(OAc)₂/2 PPh₃ | DMF | 2 | 88 |

| Morpholine | Pd(OAc)₂/2 PPh₃ | DMF | 2 | 86 |

| Alanine methyl ester | Pd(OAc)₂/XantPhos | DMF | 8 | 81 |

| L-serine methyl ester | Pd(OAc)₂/XantPhos | DMF | 24 | 65 |

A common and highly effective strategy for synthesizing isoquinolone carboxamides involves the coupling of an isoquinolone carboxylic acid with an amine using standard peptide coupling reagents. This method is widely applicable and benefits from the vast number of commercially available amines and coupling reagents.

N,N'-Carbonyldiimidazole (CDI) is a useful reagent for activating carboxylic acids. The reaction of an isoquinolone carboxylic acid with CDI forms a reactive acyl-imidazole intermediate, which then readily reacts with an amine to form the desired amide bond. nih.gov A key advantage of using CDI is that the byproducts, imidazole (B134444) and carbon dioxide, are easily removed. youtube.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , in combination with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) , is another powerful coupling system. nih.gov HATU is known for its high efficiency and low rates of racemization, making it a preferred reagent, especially for complex and sterically hindered substrates. peptide.compeptidescientific.com The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and HATU, which is then rapidly attacked by the amine. mychemblog.com

While direct examples of these specific reagents for the synthesis of isoquinolone carboxamides are not extensively detailed in the provided search results, the general principles of their use in amide bond formation are well-established and directly applicable. nih.govnih.gov The choice of coupling reagent and reaction conditions can be optimized based on the specific isoquinolone carboxylic acid and amine substrates.

Multicomponent reactions (MCRs) offer a highly efficient and diversity-oriented approach to complex molecules from simple starting materials in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) has been successfully employed in the synthesis of this compound derivatives. nih.govresearchgate.net

In a typical Ugi-4CR, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. researchgate.net For the synthesis of isoquinolones, this reaction is often followed by a post-cyclization step. For instance, a strategy involving an ammonia-Ugi-4CR followed by a copper-catalyzed domino reaction has been developed to construct highly substituted isoquinolone-4-carboxylic acids. nih.govresearchgate.net This approach uses ammonia (B1221849), a 2-halobenzoic acid, an aldehyde, and an isocyanide as the initial components. The resulting Ugi adduct undergoes a subsequent copper-catalyzed intramolecular C-N and C-C bond formation to yield the isoquinolone scaffold with a carboxylic acid at the 4-position, which can then be converted to a carboxamide. nih.govresearchgate.net

This methodology is notable for its ability to generate significant molecular diversity in a convergent manner, with good functional group tolerance and moderate to good yields. researchgate.net

The Castagnoli-Cushman reaction (CCR) is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, including isoquinolone derivatives. This reaction involves the condensation of a cyclic anhydride, such as homophthalic anhydride, with an imine. growingscience.com

This methodology has been applied to the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. commonorganicchemistry.com A three-component variant of the CCR, using homophthalic anhydrides, a carbonyl compound, and ammonium (B1175870) acetate (B1210297), directly yields 2-unsubstituted isoquinol-1-ones. commonorganicchemistry.com The resulting isoquinolone-4-carboxylic acid can then be converted to the corresponding carboxamide derivatives through standard amide coupling reactions. growingscience.com This approach allows for the introduction of various substituents at the C-3 and C-4 positions of the isoquinolone ring, providing a route to diverse libraries of compounds. growingscience.com The reaction typically proceeds with high diastereoselectivity, favoring the formation of the trans isomer. commonorganicchemistry.com

Table 2: Synthesis of 3-substituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamides via 3-Component Castagnoli-Cushman Reaction commonorganicchemistry.com

| Aldehyde Component | Amine Component | Product | Yield (%) |

|---|---|---|---|

| Isovaleraldehyde | 1-(Piperidin-4-yl)piperidin-4-amine | 2a | 75 |

| Cyclopropanecarbaldehyde | 1-(Piperidin-4-yl)piperidin-4-amine | 2b | 68 |

| Cyclopentanecarbaldehyde | 1-(Piperidin-4-yl)piperidin-4-amine | 2c | 72 |

| Cyclohexanecarbaldehyde | 1-(Piperidin-4-yl)piperidin-4-amine | 2d | 78 |

| Benzaldehyde | 1-(Piperidin-4-yl)piperidin-4-amine | 2e | 85 |

| 4-Fluorobenzaldehyde | 1-(Piperidin-4-yl)piperidin-4-amine | 2f | 82 |

| 4-(Trifluoromethyl)benzaldehyde | 1-(Piperidin-4-yl)piperidin-4-amine | 2g | 79 |

Novel and Green Synthetic Methodologies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of isoquinolone carboxamides. These novel approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Photocatalysis has emerged as a powerful green tool. A metal-free, visible-light-induced method for synthesizing amide-functionalized isoquinoline-1,3-diones has been reported. researchgate.net This process utilizes readily available oxamic acids as amide donors and an organic photocatalyst, operating under mild and environmentally friendly conditions. researchgate.net Another photocatalytic approach involves a deaminative [4+2] annulation of alkynes and N-amidepyridinium salts to produce isoquinolone derivatives. commonorganicchemistry.com

Microwave-assisted synthesis has also been explored to accelerate reaction times and improve yields. A ruthenium-catalyzed synthesis of isoquinolinones in PEG-400 under microwave irradiation has been developed, which avoids the use of external oxidants. researchgate.net

Rhodium(III)-catalyzed C-H activation in water represents another significant green methodology. This approach allows for the regioselective synthesis of isoquinolones from N-alkyl benzamides and alkynes using air as the sole oxidant in an aqueous medium. growingscience.com A key advantage of this method is that the product often precipitates directly from the aqueous solution, simplifying purification. growingscience.com

Ultrasound-assisted synthesis provides an energy-efficient alternative. A one-pot, ultrasound-assisted synthesis of isoquinolin-1(2H)-one derivatives has been demonstrated through a sequential copper-catalyzed α-arylation and intramolecular C-N cyclization. researchgate.net

These novel and greener methodologies offer promising alternatives to traditional synthetic routes, contributing to the sustainable production of valuable this compound derivatives.

Copper-Catalyzed Domino Reactions

Copper catalysis has emerged as a powerful tool for the construction of complex molecular architectures through domino reactions, which involve multiple bond-forming events in a single synthetic operation. A notable application of this strategy is the synthesis of polysubstituted isoquinolin-1(2H)-ones, including those with carboxylic acid functionalities that can be precursors to carboxamides.

An efficient approach for the synthesis of isoquinolone-4-carboxylic acids involves a copper-catalyzed domino reaction as part of a multi-component reaction sequence. nih.govnih.gov This method utilizes an ammonia-Ugi four-component reaction (Ugi-4CR) followed by a copper-catalyzed intramolecular C-C bond formation. The Ugi reaction brings together ammonia, an aldehyde, a 2-halobenzoic acid, and an isocyanide to rapidly build a complex intermediate. nih.govgreyhoundchrom.com This intermediate then undergoes a copper-catalyzed domino reaction to afford the isoquinolone-4-carboxylic acid derivatives. nih.govnih.gov

A key advantage of this protocol is the use of a ligand-free copper catalytic system, which simplifies the reaction setup and purification processes. nih.govnih.gov Copper(I) iodide (CuI) has been identified as a particularly effective catalyst for this transformation. greyhoundchrom.com The reaction demonstrates a broad substrate scope, tolerating a variety of functional groups on both the aldehyde and the 2-halobenzoic acid components, leading to a diverse library of substituted isoquinolones in moderate to good yields. nih.govgreyhoundchrom.com This methodology has been successfully applied to the gram-scale synthesis of these compounds, highlighting its potential for practical applications. nih.govgreyhoundchrom.com The copper-catalyzed domino synthesis of 3-(aminomethyl)isoquinolines has also been reported, showcasing the versatility of copper catalysis in constructing isoquinoline frameworks. escholarship.orgrsc.org

| Entry | Aldehyde (R2CHO) | 2-Halobenzoic Acid | Isocyanide (R4NC) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Paraformaldehyde | 2-Iodobenzoic acid | Benzyl isocyanide | 7a | 82 |

| 2 | Cyclopentanecarbaldehyde | 2-Iodobenzoic acid | Benzyl isocyanide | 7h | 75 |

| 3 | Benzaldehyde | 2-Iodobenzoic acid | Benzyl isocyanide | 7i | 66 |

| 4 | 4-Bromobenzaldehyde | 2-Iodobenzoic acid | Benzyl isocyanide | 7j | 71 |

| 5 | 4-Methoxybenzaldehyde | 2-Iodobenzoic acid | Benzyl isocyanide | 7l | 73 |

Ruthenium-Catalyzed C-H Activation

Ruthenium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This strategy has been successfully employed for the synthesis of isoquinolones through the annulation of benzamides with alkynes.

One of the significant advancements in this area is the use of ruthenium catalysts for the oxidative annulation of N-substituted benzamides with alkynes. acs.orgnih.gov For instance, N-quinolin-8-yl-benzamides can undergo ruthenium-catalyzed oxidative annulation with both symmetrical and unsymmetrical alkynes in the presence of a copper(II) acetate monohydrate oxidant. acs.orgnih.gov This reaction proceeds with high regioselectivity for unsymmetrical alkynes and demonstrates a broad substrate scope. acs.org

A particularly noteworthy development is the execution of ruthenium-catalyzed isoquinolone synthesis in water as a green and environmentally benign solvent. nih.govmdpi.com This approach utilizes a ruthenium(II) carboxylate complex and has been shown to be broadly applicable for the annulation of various N-methoxybenzamides with alkynes. nih.gov The robustness of this catalytic system also allows for the direct use of free hydroxamic acids in the annulation reaction, further enhancing the atom economy of the process. nih.govmdpi.com The reaction may proceed through an N,N-bidentate chelate complex. acs.org The development of ruthenium-catalyzed C-H activation/annulation reactions has provided a versatile and sustainable route to a wide array of substituted isoquinolones. rsc.orgnih.gov

| Entry | Benzamide Substrate | Alkyne | Catalyst | Oxidant/Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | N-quinolin-8-yl-benzamide | Diphenylacetylene | [RuCl2(p-cymene)]2 | Cu(OAc)2·H2O | Toluene | 92 acs.org |

| 2 | N-methoxybenzamide | Diphenylacetylene | [RuCl2(p-cymene)]2 | KO2CMes | Water | 91 nih.gov |

| 3 | N-methoxy-4-methylbenzamide | 1-Phenyl-1-propyne | [RuCl2(p-cymene)]2 | KO2CMes | Water | 85 nih.gov |

| 4 | N-methoxy-4-nitrobenzamide | Diphenylacetylene | [RuCl2(p-cymene)]2 | KO2CMes | Water | 78 nih.gov |

Utilization of Biomass-Derived Solvents in Catalytic Synthesis

The principles of green chemistry have spurred the exploration of sustainable alternatives to conventional organic solvents, with biomass-derived solvents gaining significant attention. clockss.orgwikipedia.orgunibo.it These renewable solvents are being investigated as viable reaction media for various catalytic transformations, including the synthesis of isoquinoline carboxamide derivatives.

A study on the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline to produce isoquinoline-1-carboxamides has demonstrated the feasibility of using biomass-derived solvents as alternatives to traditional solvents like N,N-dimethylformamide (DMF). The research investigated the use of γ-valerolactone (GVL), ethyl levulinate (EtLev), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as reaction media. The results indicated that for several amine nucleophiles, the reactivity in GVL was comparable to that in DMF. Ethyl levulinate also showed promising results, particularly when a bidentate XantPhos ligand was employed with the palladium catalyst. This work highlights that biomass-derived solvents can be effective media for the synthesis of isoquinoline carboxamides, offering a more sustainable approach without significantly compromising reaction efficiency. wikipedia.org The use of these green solvents contributes to the development of more environmentally friendly synthetic protocols for valuable heterocyclic compounds. clockss.orgunibo.it

| Entry | Amine | Solvent | Catalyst/Ligand | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperidine | DMF | Pd(OAc)2/PPh3 | >99 | 85 |

| 2 | Piperidine | GVL | Pd(OAc)2/PPh3 | >99 | 82 |

| 3 | Piperidine | EtLev | Pd(OAc)2/PPh3 | 90 | 78 |

| 4 | Aniline | DMF | Pd(OAc)2/XantPhos | >99 | 89 |

| 5 | Aniline | GVL | Pd(OAc)2/XantPhos | >99 | 86 |

Stereoselective Synthesis of Chiral this compound Scaffolds

The development of stereoselective methods for the synthesis of chiral isoquinolone scaffolds is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Both axially chiral and centrally chiral isoquinolones have been targeted through various asymmetric catalytic strategies.

A significant achievement in this area is the first nickel(0)/bis(oxazoline)-catalyzed asymmetric denitrogenative transannulation of 1,2,3-benzotriazin-4(3H)-ones with bulky internal alkynes. This method provides direct access to novel axially chiral isoquinolones in an atroposelective manner with excellent yields and stereoselectivities. The reaction tolerates a wide range of functional groups and proceeds under mild conditions.

For the construction of centrally chiral isoquinolones, organocatalysis has proven to be a powerful tool. nih.gov An asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed. nih.gov This reaction proceeds via an aza-Henry–hemiaminalization–oxidation sequence, starting from 2-(nitromethyl)benzaldehydes and various N-protected aldimines. nih.gov Using a quinine-based squaramide organocatalyst, the desired products are obtained as virtually single diastereomers with moderate to very good enantioselectivities. nih.gov This domino reaction allows for the efficient construction of two adjacent stereocenters in a highly controlled manner. nih.gov These stereoselective syntheses are crucial for accessing enantiopure isoquinolone derivatives for biological evaluation and drug discovery. acs.orgnih.gov

| Entry | Aldimine Substituent (R2) | 2-(Nitromethyl)benzaldehyde Substituent (R1) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Ph | H | 78 | >99:1 | 90 |

| 2 | 4-MeC6H4 | H | 75 | >99:1 | 91 |

| 3 | 4-ClC6H4 | H | 69 | >99:1 | 92 |

| 4 | 2-Naphthyl | H | 71 | >99:1 | 95 |

| 5 | Ph | 4-MeO | 65 | >99:1 | 88 |

Structure Activity Relationship Sar Studies of Isoquinolone Carboxamides

Positional and Substituent Effects on Biological Activity

The biological activity of isoquinolone carboxamides is profoundly influenced by the placement and nature of various substituents on the core scaffold and its appended functionalities.

Influence of Carboxamide Side Chain Attachment Position and Modifications

The position of the carboxamide side chain on the isoquinolone core is a critical determinant of biological activity. Studies on a series of 11-oxo-11H-indeno[1,2-b]quinolines, a class of isoquinolone derivatives, revealed that the placement of a carboxamide-linked cationic side chain significantly impacts cytotoxicity. For instance, analogues with the carboxamide side chain at the 4- and 6-positions exhibited potent cytotoxic effects. In contrast, positioning the side chain at the 8- or 10-positions resulted in a drastic reduction in activity nih.gov. This highlights the importance of the side chain's location on a terminal ring and off the short axis of the chromophore for optimal activity nih.gov.

Modifications to the carboxamide side chain itself also play a pivotal role. For example, in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, the nature of the appendage to the carboxamide is crucial. A piperidine (B6355638) ring bearing a dialkylamino substituent, particularly a cyclic one, in the 4-position of the piperidine has been identified as a preferred moiety for potent PARP inhibition nih.gov. The presence and position of an amine functionality within the side chain can have a significant impact on both enzymatic and cellular potency .

Impact of Aromatic and Heteroaromatic Ring Substitutions

Substitutions on the aromatic and heteroaromatic rings of the isoquinolone scaffold and its side chains are key to modulating biological activity. In the context of PARP inhibitors, substitutions on the benzamide (B126) portion of the molecule are common. For instance, a fluorine atom in the meta-position of a cyclic or conformationally constrained cis-benzamide is a feature of some potent inhibitors researchgate.net.

Furthermore, the introduction of various aromatic and heteroaromatic groups can influence activity. In a series of NEK4 inhibitors derived from Spautin-1, the exploration of different nitrogen-containing heterocyclic cores, including quinoline (B57606) and isoquinoline (B145761), demonstrated the importance of the core scaffold in kinase inhibition nih.gov. The nature of these substitutions can impact key interactions with the target protein, such as hydrogen bonding and hydrophobic interactions.

Role of Alkyl, Halogen, and Hydroxyl Group Incorporations

The incorporation of alkyl, halogen, and hydroxyl groups at specific positions on the isoquinolone carboxamide scaffold can fine-tune biological activity.

Alkyl Groups: The introduction of alkyl groups can modulate lipophilicity and steric interactions. In some kinase inhibitor series, the addition of small alkyl groups to the isoquinoline or an appended ring system has been shown to enhance potency by optimizing interactions within the ATP-binding pocket.

Halogen Groups: Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into this compound structures to enhance biological activity. For instance, in a series of 3,4-dihydroisoquinol-1-one-4-carboxamide PARP inhibitors, a 7-fluoro substitution on the isoquinolone core was utilized in the screening of various carboxamide appendages nih.gov. Halogen substitutions can alter the electronic properties of the molecule, improve metabolic stability, and facilitate favorable interactions with the target protein.

Hydroxyl Groups: Hydroxyl groups can act as both hydrogen bond donors and acceptors, playing a crucial role in ligand-receptor interactions. In some series of isoquinolone-based inhibitors, the strategic placement of hydroxyl groups has been shown to be critical for maintaining potent activity by forming key hydrogen bonds with amino acid residues in the active site of the target enzyme.

Table 1: SAR Summary of this compound Substitutions

| Position/Substituent | Effect on Biological Activity | Example Target(s) |

| Carboxamide Position | ||

| 4- and 6-positions | Increased cytotoxicity | Anticancer |

| 8- and 10-positions | Decreased cytotoxicity | Anticancer |

| Carboxamide Side Chain | ||

| 4-(Dialkylamino)piperidine | Increased potency | PARP |

| Aromatic Ring | ||

| meta-Fluoro (benzamide) | Increased potency | PARP |

| Isoquinolone Core | ||

| 7-Fluoro | Potency modulation | PARP |

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of isoquinolone carboxamides is intrinsically linked to their biological activity. Conformational restriction can pre-organize the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the target.

For a series of 3-oxoisoindoline-4-carboxamides, a class structurally related to isoquinolones, conformational restriction was a key design element for potent PARP inhibition. The formation of a seven-membered intramolecular hydrogen bond between the oxindole (B195798) carbonyl group and the carboxamide functionality locked the core structure into a planar conformation, which was found to be optimal for binding to the PARP active site nih.gov. X-ray crystallography confirmed this planar conformation in the protein-bound state nih.gov.

Similarly, for 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, the stereochemistry and conformation of the dihydroisoquinolone ring are important. A flattened, fully aromatic isoquinolone scaffold was found to be less suitable for potent PARP inhibition, with a 3,4-dehydro analog showing a significant drop in potency nih.gov. This suggests that the puckered conformation of the dihydroisoquinolone ring is crucial for positioning the carboxamide side chain correctly within the enzyme's active site. The stereochemistry at chiral centers, when present, can also dramatically influence activity by dictating the spatial orientation of key functional groups mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on isoquinolone derivatives to guide the design of more potent inhibitors.

For a set of isoquinolone inhibitors of c-Jun N-terminal kinase 1 (JNK1), both 2D and 3D-QSAR models were developed. The best 2D-QSAR model utilized four molecular descriptors, while the 3D-QSAR model, specifically a comparative molecular field analysis (CoMFA) model, yielded a cross-validated coefficient (q²) of 0.562 and a non-cross-validated coefficient (r²) of 0.994, indicating good predictive ability nih.gov. These models provided valuable insights into the structural requirements for JNK1 inhibition nih.gov.

In another study on isoquinolone analogs as JNK1 inhibitors, 3D-QSAR models were developed using both docking-based and minimization-based molecular poses. The resulting contour maps from these models helped to identify key structural characteristics for substituents on the isoquinolone template, guiding the design of new, more potent inhibitors researchgate.net. Similarly, QSAR studies on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as AKR1C3 inhibitors have been used to predict bioactivity and guide lead optimization japsonline.com. For pyrimido-isoquinolin-quinone derivatives, 3D-QSAR CoMFA and CoMSIA studies have been instrumental in designing new compounds with activity against methicillin-resistant Staphylococcus aureus nih.gov.

Table 2: Examples of QSAR Models for Isoquinolone Derivatives

| Compound Class | Target | QSAR Model Type | Key Findings |

| Isoquinolones | JNK1 | 2D-QSAR, 3D-QSAR (CoMFA) | Identified key molecular descriptors and spatial requirements for inhibitory activity. |

| Isoquinolone Analogs | JNK1 | 3D-QSAR (CoMFA, CoMSIA) | Contour maps guided the design of new inhibitors with improved potency. |

| 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives | AKR1C3 | QSAR | Predicted bioactivity and guided lead optimization. |

| Pyrimido-isoquinolin-quinones | MRSA | 3D-QSAR (CoMFA, CoMSIA) | Guided the design of new antibacterial compounds. |

Ligand Efficiency and Druglikeness Assessments in SAR Context

In modern drug discovery, potency alone is not a sufficient criterion for a successful drug candidate. Ligand efficiency (LE) and druglikeness are important metrics used to assess the quality of a compound and its potential for further development.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom of a molecule. It is a useful tool for comparing the binding efficiency of compounds of different sizes. In the context of SAR, optimizing for high LE can lead to the identification of smaller, more efficient fragments that can be elaborated into potent and drug-like leads. While specific LE values for isoquinolone carboxamides are not always explicitly reported in the literature, the principles of LE are implicitly applied during lead optimization. The goal is to increase potency without a disproportionate increase in molecular weight.

Druglikeness refers to a qualitative assessment of a compound's properties, such as solubility, permeability, and metabolic stability, which are important for its in vivo efficacy. Druglikeness is often evaluated using computational models and established guidelines like Lipinski's Rule of Five. For novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides developed as PARP inhibitors, the design of a "druglike" scaffold was a primary consideration nih.gov. The assessment of druglikeness properties throughout the SAR-driven optimization process is crucial to ensure that the resulting lead compounds have a favorable pharmacokinetic profile. For instance, in the development of quinoline-carboxamide derivatives as P2X7R antagonists, all synthesized compounds were evaluated for their adherence to Lipinski's rules nih.gov.

By integrating LE and druglikeness assessments into the SAR workflow, medicinal chemists can prioritize compounds that not only exhibit high potency but also possess the physicochemical properties necessary for successful clinical development.

Mechanistic Investigations of Isoquinolone Carboxamide Biological Activities

Enzyme Modulation and Inhibition Mechanisms

Isoquinolone carboxamides exert their biological effects by interacting with and inhibiting the activity of several important enzymes. The following subsections detail the specific mechanisms of inhibition for each of these enzymatic targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Isoquinolone carboxamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair. tandfonline.com The primary mechanism of action involves the concept of "synthetic lethality," particularly in cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations. frontiersin.org

The this compound scaffold serves as a bioisostere for the nicotinamide (B372718) moiety of NAD+, the natural substrate of PARP enzymes. nih.gov These inhibitors bind to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains, which are essential for recruiting other DNA repair proteins to the site of DNA damage. frontiersin.org This inhibition of PARP's catalytic activity is one aspect of their mechanism.

A more critical mechanism is "PARP trapping," where the inhibitor not only blocks the enzyme's activity but also stabilizes the PARP-DNA complex. drugtargetreview.com This trapping of PARP on DNA leads to the formation of cytotoxic lesions that obstruct DNA replication and transcription, ultimately resulting in cell death, especially in cancer cells that are already deficient in other DNA repair pathways. drugtargetreview.com

Research into 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has revealed potent PARP1 and PARP2 inhibitors. For instance, compound 3l demonstrated an IC50 of 156 nM against PARP1 and 70.1 nM against PARP2. tandfonline.com The development of these compounds highlights the potential for designing highly potent and selective PARP inhibitors based on the this compound core. tandfonline.com

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

|---|---|---|

| 3l | 156 | 70.1 |

| Olaparib (Reference) | 4.40 | - |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. nih.gov The isoquinoline (B145761) scaffold has been explored for its potential in developing DPP-4 inhibitors. mdpi.com

Recent studies on angular-substituted tandfonline.comnih.govthiazino[3,4-a]isoquinolines, which are structurally related to isoquinolone carboxamides, have demonstrated significant DPP-4 inhibitory activity. nih.gov These compounds are designed to occupy the active site of the DPP-4 enzyme, preventing it from binding to and degrading incretin hormones. The increased levels of active GLP-1 then lead to enhanced insulin (B600854) secretion and suppressed glucagon release in a glucose-dependent manner. mdpi.com

One of the lead compounds from this series, 4g , exhibited a potent DPP-4 inhibitory activity with an IC50 value of 0.35 µM. nih.gov Molecular docking studies of these compounds have provided insights into their binding modes within the DPP-4 active site, revealing key interactions that contribute to their inhibitory potency. nih.gov

| Compound | DPP-4 IC50 (µM) |

|---|---|

| 4g | 0.35 |

| 4a | 0.45 |

| 4f | 0.65 |

DNA Gyrase Inhibition

DNA gyrase is a bacterial topoisomerase II enzyme that is essential for DNA replication, transcription, and repair, making it an attractive target for antibacterial agents. nih.gov Isoquinoline derivatives have been investigated as inhibitors of this enzyme.

One class of related compounds, isoquinoline sulfonamides, has been shown to act as allosteric inhibitors of DNA gyrase. nih.gov Unlike fluoroquinolones that stabilize the DNA-gyrase cleavage complex, these compounds bind to a novel allosteric site on the enzyme. This binding event prevents the DNA cleavage and re-ligation activity of gyrase, thereby inhibiting its supercoiling function. nih.gov A notable example, LEI-800 , demonstrated potent inhibition of E. coli DNA gyrase with an IC50 of 35 nM. nih.gov

Furthermore, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which share structural similarities with isoquinolone carboxamides, have been identified as inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase. This inhibition prevents the conformational changes required for the enzyme's catalytic cycle. researchgate.net

| Compound | Enzyme Source | IC50 (nM) |

|---|---|---|

| LEI-800 | E. coli DNA gyrase | 35 |

| LEI-800 | P. aeruginosa gyrase | 103 |

| LEI-800 | A. baumannii gyrase | 96 |

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. researchgate.net Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Derivatives of isoquinoline, such as 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones, have been identified as potent and selective inhibitors of COX-2. nih.gov These compounds bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins. The selectivity for COX-2 over COX-1 is attributed to the larger and more accommodating active site of the COX-2 isoform, which can bind bulkier inhibitor molecules. nih.gov

Additionally, certain 1,3- and 1,4-dioxoisoquinolines have been explored as part of a broader study on enol-carboxamide type compounds for their COX-2 inhibitory potential. nih.gov While specific isoquinolone carboxamides were not the primary focus, the investigation into these related structures underscores the potential of the isoquinoline scaffold in developing selective COX-2 inhibitors.

| Compound Class | Target | Activity |

|---|---|---|

| 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones | COX-2 | Potent and selective inhibition |

| 1,3- and 1,4-dioxoisoquinolines | COX-2 | Investigated for selectivity |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain. nih.gov

Several isoquinoline alkaloids and their derivatives have demonstrated significant acetylcholinesterase inhibitory activity. nih.govnih.gov A library of isoquinolinone and azepanone derivatives has been screened for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Although many of the studied compounds were found to be weak AChE inhibitors, the research provided valuable insights into their mode of inhibition, which can guide the design of more potent analogues. researchgate.net

Molecular docking studies have been employed to understand the interactions between these isoquinoline-based inhibitors and the active site of AChE, identifying key binding interactions that contribute to their inhibitory activity. researchgate.net For example, berberine, an isoquinoline alkaloid, has shown potent AChE inhibition with an IC50 of 0.72 µg/mL. nih.gov

| Compound | AChE IC50 (µg/mL) |

|---|---|

| Berberine | 0.72 |

| Palmatine | 6.29 |

| β-allocryptopine | 10.62 |

| (-)-sinactine | 11.94 |

| Dehydrocavidine | 15.01 |

| Galanthamine (Reference) | 0.74 |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. openaccessjournals.com

While direct studies on isoquinolone carboxamides as carbonic anhydrase inhibitors are limited, research on structurally related compounds provides some insights. For instance, a series of quinazolinone derivatives, which share a bicyclic nitrogen-containing heterocyclic core with isoquinolones, has been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase-II (hCA-II). nih.gov These compounds displayed moderate to significant inhibition, with the most active ones showing IC50 values in the low micromolar range. nih.gov

The primary mechanism of inhibition for many CA inhibitors involves the coordination of a functional group, typically a sulfonamide, to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule and preventing the catalytic reaction. nih.gov Further investigation is needed to determine if isoquinolone carboxamides can be designed to effectively inhibit carbonic anhydrase isoforms.

| Compound Class | Target | IC50 Range (µM) |

|---|---|---|

| Quinazolinone derivatives | bCA-II | 8.9 - 67.3 |

| Quinazolinone derivatives | hCA-II | 14.0 - 59.6 |

Receptor Interaction and Allosteric Modulation

Peripheral Benzodiazepine Receptor (PBR) Binding and Modulation

Isoquinolone carboxamides are a significant class of ligands for the Peripheral Benzodiazepine Receptor (PBR), now more commonly known as the 18 kDa translocator protein (TSPO). The prototypical ligand in this class is 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, widely known as PK 11195. nih.govnih.govnih.gov This compound and its derivatives have been instrumental in characterizing the receptor's binding sites and functions. nih.govnih.gov

The PBR is a multimeric complex primarily located in the outer mitochondrial membrane and includes an 18,000 Dalton isoquinoline-binding subunit (pk18), the voltage-dependent anion channel (VDAC), and the adenine (B156593) nucleotide transporter (ANT). nih.govnih.gov Research has clarified that the Mr 18,000 subunit itself contains the binding site for isoquinoline carboxamide derivatives like PK11195. nih.gov Studies involving yeast cells engineered to express the pk18 subunit, but devoid of VDAC or the adenine nucleotide carrier, demonstrated that this subunit alone is sufficient for binding both isoquinoline carboxamides and benzodiazepines. nih.gov

Structural and quantitative structure-activity relationship (QSAR) studies have elucidated key pharmacophoric elements required for high-affinity binding. The carbonyl moiety of the carboxamide group is essential for recognition and binding to the PBR. nih.gov The specific orientation of this carbonyl group is critical, suggesting a hydrogen-bonding interaction plays a primary role in the ligand-receptor complex. nih.gov Furthermore, short-range dispersive interactions significantly modulate the binding affinity, contributing to the stabilization of the complex. nih.gov The development of various conformationally restrained derivatives of PK11195 has allowed for systematic probing of the PBR binding site, confirming the importance of these structural features. nih.gov Many of these derivatives exhibit PBR affinities in the nanomolar range. nih.gov

| Compound Class | Key Ligand Example | Receptor Target | Key Structural Feature for Binding |

| Isoquinoline Carboxamides | PK 11195 | Peripheral Benzodiazepine Receptor (PBR)/TSPO | Carbonyl moiety of the carboxamide group |

Serotonin and Dopamine Receptor Interactions (as observed in related isoquinoline analogs)

While research on isoquinolone carboxamides themselves is focused on other targets, studies on structurally related isoquinoline and isoquinolinone analogs reveal significant interactions with key neurotransmitter receptors, specifically serotonin (5-HT) and dopamine (D2) receptors. These findings suggest a potential for this compound scaffolds to be adapted for central nervous system targets.

A series of novel isoquinolinone derivatives were synthesized and evaluated as potential multi-target antipsychotics, showing high affinity for dopamine D2 receptors as well as serotonin 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.gov One particular compound from this series demonstrated a desirable profile by having low affinity for off-target receptors like 5-HT2C, H1, and α1, which are often associated with side effects. nih.gov

In another study, new quinoline- and isoquinoline-sulfonamide analogs of the antipsychotic drug aripiprazole were developed. nih.gov These compounds displayed a multi-receptor profile, targeting 5-HT1A, 5-HT2A, 5-HT7, D2, and D3 receptors. nih.gov Specifically, compounds like N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-3-sulfonamide acted as 5-HT1A agonists, D2 partial agonists, and 5-HT2A/5-HT7 antagonists. nih.gov Molecular modeling studies on other related tetrahydroisoquinoline (THIQ) derivatives have supported these experimental findings, indicating that these compounds establish stronger and more stable molecular interactions with the D2 dopamine receptor compared to the D1 type. conicet.gov.ar These interactions are stabilized by hydrophobic interactions with specific amino acid residues within the receptor binding pocket. conicet.gov.ar

| Analog Class | Receptor Targets | Observed Activity |

| Isoquinolinone derivatives | D2, 5-HT1A, 5-HT2A, 5-HT6, 5-HT7 | High affinity binding |

| Isoquinoline-sulfonamides | 5-HT1A, 5-HT2A, 5-HT7, D2, D3 | 5-HT1A agonism, D2 partial agonism, 5-HT2A/5-HT7 antagonism |

| Tetrahydroisoquinolines (THIQs) | D2-like Dopamine Receptors | High affinity and selectivity over D1 receptors |

Intracellular Signaling Pathway Interference

Certain isoquinoline-1-carboxamide (B73039) derivatives have been shown to possess anti-inflammatory and anti-migratory activities by directly interfering with the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The MAPK pathway, which includes key kinases such as extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, is a critical regulator of cellular processes like inflammation and cell migration. nih.gov

In a study using lipopolysaccharide (LPS)-treated BV2 microglial cells, the isoquinoline-1-carboxamide derivative HSR1101 was found to inhibit the LPS-induced phosphorylation of ERK1/2, JNK, and p38 MAPK. nih.gov By preventing the activation of these kinases, HSR1101 effectively suppressed downstream inflammatory events. nih.gov The involvement of the MAPK pathway was further confirmed by using specific MAPK inhibitors (U0126 for ERK, SP600125 for JNK, and SB203580 for p38), which mimicked the effects of HSR1101 in suppressing pro-inflammatory mediators and cell migration. nih.gov This indicates that MAPKs are upstream regulators of the observed anti-inflammatory effects. nih.gov

The anti-inflammatory effects of isoquinoline-1-carboxamide derivatives are also mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. nih.govmdpi.com Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. nih.gov Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. nih.govmdpi.com

The compound HSR1101 was shown to effectively suppress this pathway in LPS-stimulated microglial cells. nih.gov It specifically abated the nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitor, IκB. nih.gov This action prevents the release and subsequent nuclear entry of NF-κB, thereby blocking the transcription of its target genes, which include pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The research suggests that the inhibition of the MAPK pathway by these compounds may occur upstream of NF-κB activation, as specific MAPK inhibitors also led to the suppression of NF-κB nuclear translocation. nih.gov

| Compound | Cell Model | Pathway Targeted | Mechanism of Action | Downstream Effect |

| HSR1101 | LPS-treated BV2 microglia | MAPK | Inhibition of ERK1/2, JNK, and p38 phosphorylation | Suppression of inflammation and cell migration |

| HSR1101 | LPS-treated BV2 microglia | NF-κB | Inhibition of IκB phosphorylation and NF-κB nuclear translocation | Suppression of iNOS and COX-2 expression |

Nucleic Acid Interaction and Structural Stabilization

This compound derivatives, particularly those synthesized as bis-isoquinolinyl-pyridine-dicarboxamides, have been identified as effective G-quadruplex (G4) stabilizing ligands. mdpi.comnih.gov G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. mdpi.comresearchgate.net These structures are prevalent in key genomic regions, such as telomeres and gene promoter regions (e.g., c-MYC, k-RAS), and play a role in regulating gene expression. mdpi.comnih.govresearchgate.net Small molecules that can selectively bind to and stabilize these G4 structures are considered promising therapeutic agents, particularly in oncology. researchgate.net

Structure-activity relationship studies on these dicarboxamide compounds have revealed key features that influence their G4-stabilizing ability. mdpi.comnih.gov

Linker Position: The relative position of the carboxamide linker on the isoquinoline ring impacts the molecule's geometry and its binding affinity. mdpi.com

Cationic Charge: The introduction of a positive charge, for instance through the methylation of the isoquinoline nitrogen, significantly increases the compounds' ability to selectively stabilize G4 structures over duplex DNA. mdpi.comnih.gov

Topology Preference: These charged methylisoquinolinium derivatives show a preference for stabilizing G4s with a parallel topology. mdpi.comnih.gov

Binding Mode: Molecular dynamics simulations suggest that the spatial orientation of the two isoquinoline rings dictates the mode and strength of the ligand's binding to the G4 structure. nih.gov

These ligands have demonstrated the ability to block DNA polymerization in PCR-stop assays and to induce conformational switches in G4 structures, highlighting their potent and selective interaction with these nucleic acid targets. mdpi.comnih.gov

DNA Intercalation Mechanisms

DNA intercalation is a significant mechanism of action for numerous therapeutic agents, particularly in cancer treatment. The process involves the insertion of a molecule, typically a planar polycyclic aromatic system, between the stacked base pairs of the DNA double helix. wikipedia.orgpatsnap.com This insertion disrupts the normal structure of DNA, causing it to unwind and lengthen, which can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell death. patsnap.com The binding is primarily driven by non-polar, hydrophobic, and van der Waals interactions between the planar rings of the intercalating agent and the DNA base pairs. patsnap.com

While isoquinoline alkaloids, a broader class of compounds, are known to act as DNA intercalators, specific mechanistic studies detailing this action for isoquinolone carboxamides are not extensively documented in the available literature. However, research into structurally related heterocyclic carboxamides provides insight into potential mechanisms. For instance, a series of 2-phenylquinoline-8-carboxamides has been investigated as "minimal" DNA-intercalating agents. nih.gov Studies on these related quinoline (B57606) derivatives indicated that for intercalative binding to occur, the phenyl ring must be essentially coplanar with the quinoline ring system, allowing it to slip between the DNA base pairs. nih.gov Substitution patterns that disrupt this planarity were found to result in a lower DNA binding ability and a loss of intercalating activity. nih.gov

Other Specific Cellular and Molecular Targets

Beyond DNA, isoquinolone carboxamides and their structural analogs can exert their biological effects by interacting with other specific cellular and molecular targets. These interactions are crucial for their therapeutic potential in various diseases, including cancer and viral infections. Key targets include protein kinases like VEGFR-2 and viral proteins essential for replication.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical protein tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. nih.gov Dysregulated angiogenesis is a hallmark of cancer, as it supplies tumors with the necessary oxygen and nutrients for growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 has become a widely pursued strategy in cancer therapy. mdpi.comekb.eg

While direct studies on isoquinolone carboxamides as VEGFR-2 inhibitors are limited in the reviewed literature, extensive research has been conducted on the closely related quinolone carboxamide scaffold. A series of novel quinolone-3-carboxamide derivatives were designed and synthesized as antiproliferative agents targeting VEGFR-2. nih.gov These compounds exhibited potent inhibitory activity against the VEGFR-2 enzyme, with some derivatives showing efficacy comparable to or better than the established inhibitor, sorafenib. nih.gov The inhibition of VEGFR-2 by these compounds was shown to trigger apoptosis (programmed cell death) in cancer cells, highlighting the therapeutic potential of this mechanism. nih.gov

| Compound Derivative | VEGFR-2 Inhibitory Activity (IC50) | Reference Compound (Sorafenib) IC50 |

|---|---|---|

| Quinolone-3-carboxamide 10i | 36 nM | 45 nM |

| Other Quinolone-3-carboxamide derivatives | Ranged from 36 nM to 2.23 µM | 45 nM |

This table presents the VEGFR-2 inhibitory activity for a series of quinolone-3-carboxamide derivatives, which are structurally related to isoquinolone carboxamides. Data sourced from a 2023 study on new proapoptotic chemotherapeutic agents. nih.gov

Anti-Human Cytomegalovirus (HCMV) Activity

Human cytomegalovirus (HCMV) is a significant pathogen, particularly in immunocompromised individuals and newborns. researchgate.net The search for novel antiviral agents with different mechanisms of action is a priority to combat drug resistance and toxicity associated with current therapies. Research has identified isoquinoline-6-carboxamides as a class of potent and selective inhibitors of HCMV. researchgate.netmdpi.com These compounds were developed through structure-activity relationship (SAR) studies that evolved from an earlier class of anti-HCMV agents, the 1,6-naphthyridines. researchgate.net The isoquinoline-6-carboxamide scaffold represents a distinct chemical class with promising antiviral profiles against this significant human pathogen. researchgate.net

| Compound Class | Biological Activity | Key Findings |

|---|---|---|

| Isoquinoline-6-carboxamides | Anti-Human Cytomegalovirus (HCMV) | Identified as potent and selective anti-HCMV agents through SAR studies. researchgate.netresearchgate.net |

| 1,6-Naphthyridines | Anti-Human Cytomegalovirus (HCMV) | Precursor scaffold that led to the discovery of isoquinoline-6-carboxamides. researchgate.net |

This table summarizes the findings on the anti-HCMV activity of isoquinoline-6-carboxamides.

Pharmacological and Preclinical Potential of Isoquinolone Carboxamide Analogs

Anti-inflammatory and Immunomodulatory Applications

Isoquinolone carboxamide analogs have demonstrated significant potential in modulating the immune response, particularly in the context of neuroinflammation. Their activity centers on the regulation of inflammatory cells and the signaling molecules they produce.

Suppression of Pro-inflammatory Mediators (IL-6, TNF-α, NO)

A key aspect of the anti-inflammatory profile of isoquinolone carboxamides is their ability to inhibit the production of critical pro-inflammatory mediators. In studies involving lipopolysaccharide (LPS)-treated BV2 microglial cells, a model for neuroinflammation, novel isoquinoline-1-carboxamide (B73039) derivatives were assessed for their effects. nih.govresearchgate.net Among the compounds tested, several analogs, notably N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (designated HSR1101), showed potent suppression of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) without exhibiting significant cytotoxicity. nih.govnih.gov The overproduction of these mediators is a hallmark of inflammatory processes; TNF-α and IL-6 are cytokines that drive the inflammatory cascade, while excessive NO, produced by inducible nitric oxide synthase (iNOS), contributes to oxidative stress and tissue damage. researchgate.netnih.govd-nb.info The ability of compounds like HSR1101 to attenuate the expression of iNOS highlights a mechanism for their anti-inflammatory effects. nih.govnih.gov

Table 1: Effect of Isoquinoline-1-Carboxamide Analogs on Pro-inflammatory Mediators in LPS-Treated BV2 Cells

| Compound | Target Mediator | Observed Effect | Reference |

|---|---|---|---|

| HSR1101 | IL-6, TNF-α, NO | Potent suppression of production | nih.govnih.gov |

| HSR1102 | IL-6, TNF-α, NO | Potent suppression of production | nih.gov |

Antineoplastic and Cytotoxic Effects (Preclinical)

The preclinical evaluation of this compound analogs has revealed promising antineoplastic properties, including direct cytotoxicity to cancer cells and inhibition of tumor-supporting processes.

In Vitro Cytotoxicity Across Diverse Cancer Cell Lines

Various this compound derivatives have been synthesized and evaluated for their cytotoxic effects against panels of human cancer cell lines. A series of benzimidazo[2,1-a]isoquinolines featuring carboxamide side chains demonstrated significant cytotoxicity, particularly when the side chain was attached to a terminal ring of the molecular structure. nih.gov Analogs with the carboxamide at the 1- and 11-positions were found to be reasonably cytotoxic with IC50 values below 1 microM. nih.gov

Further studies on different scaffolds, such as aminoisoquinoline-5,8-quinones linked to α-amino acid moieties, also showed moderate to high cytotoxic activity. researchgate.net Derivatives of L-alanine, L-leucine, and L-phenylalanine displayed IC50 values ranging from 0.5 to 6.25 μM against cell lines including bladder (T24), prostate (DU-145), and breast (MCF7) cancer. researchgate.net

Table 2: In Vitro Cytotoxicity of Selected this compound Analogs

| Compound Class | Cancer Cell Lines | IC50 Range (μM) | Reference |

|---|---|---|---|

| 1- and 11-carboxamide benzimidazo[2,1-a]isoquinolines | Panel of cell lines | < 1 | nih.gov |

In Vivo Efficacy in Preclinical Tumor Models

The anticancer potential of isoquinolone carboxamides has been substantiated in animal models of cancer. The most potent 1-carboxamide (B11826670) derivative from the benzimidazo[2,1-a]isoquinoline (B1203507) series, which showed high activity in vitro, was subsequently tested in vivo. nih.gov This compound proved to be highly active against subcutaneously implanted colon 38 tumors in mice, where it produced a significant growth delay of 12 days. nih.gov Similarly, a series of 2-phenylquinoline-8-carboxamides, which are structurally related, also demonstrated good solid tumor activity in vivo, with some derivatives leading to cures in both leukemia and solid tumor models in mice. nih.gov These results confirm that the cytotoxic effects observed in cell cultures can translate to tangible anti-tumor efficacy in a living organism.

Angiogenesis Inhibitory Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. google.com The inhibition of angiogenesis is a key strategy in cancer therapy. A structurally related quinoline-3-carboxamide (B1254982) compound, Linomide, has been shown to possess antiangiogenic properties. nih.gov In preclinical studies using a Matrigel-based in vivo angiogenic assay, Linomide demonstrated dose-dependent antiangiogenic activity in rats. nih.gov This activity resulted in a greater than 40% decrease in blood flow to prostate cancers in treated rats, without affecting blood flow to non-tumor organs. nih.gov This suggests a selective inhibition of new blood vessel formation rather than a disruption of established vasculature. nih.gov In vitro, Linomide was shown to inhibit the chemotactic migration and invasion of endothelial cells, which are crucial steps in the angiogenic process. nih.gov

Computational Chemistry Applications in Isoquinolone Carboxamide Research

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to forecast the binding mode of a ligand to a protein's active site, providing crucial information about the intermolecular interactions that stabilize the complex. In the context of isoquinolone carboxamide research, molecular docking simulations are instrumental in understanding how these compounds interact with their biological targets, such as receptors or enzymes.

The process of molecular docking involves a search algorithm and a scoring function. The search algorithm generates a variety of possible conformations of the ligand within the protein's binding pocket, while the scoring function estimates the binding affinity for each conformation. nih.gov By analyzing the top-ranked poses, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for binding. For instance, docking studies on a series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) analogues were used to understand their interactions with opioid receptors. nih.gov Similarly, molecular docking has been employed to elucidate the binding interactions of quinolone-3-carboxamide derivatives with targets like VEGFR-2. nih.gov

The insights gained from molecular docking can guide the rational design of new this compound derivatives with improved affinity and selectivity. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a medicinal chemist can design a new analogue with a hydrophobic substituent to fill that pocket and potentially enhance binding. The accuracy of docking predictions can be validated by comparing the predicted binding modes with experimentally determined structures, often obtained through X-ray crystallography.

Table 1: Key Applications of Molecular Docking in this compound Research

| Application | Description | Example Target |

| Binding Mode Prediction | Predicts the most likely conformation of the this compound within the target's active site. | Opioid Receptors |

| Structure-Activity Relationship (SAR) Studies | Rationalizes the observed biological activities of a series of compounds based on their predicted interactions. | VEGFR-2 |

| Virtual Screening | Screens large libraries of virtual compounds to identify potential new this compound-based ligands. | Kinases |

| Lead Optimization | Guides the chemical modification of a lead compound to improve its binding affinity and selectivity. | Various enzymes |

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are powerful tools for studying the conformational flexibility of both the ligand and the target, as well as the dynamics of their interactions. mdpi.com In this compound research, MD simulations can provide a more realistic representation of the binding process and the stability of the resulting complex.

An MD simulation begins with the coordinates of the ligand-protein complex, often obtained from a docking study or an experimental structure. The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the movement of the atoms over a specific period. nih.gov The resulting trajectory provides a detailed view of the conformational changes and intermolecular interactions that occur over time. For example, MD simulations of quinoline-3-carboxamide (B1254982) derivatives with DDR kinases revealed that the ligand can undergo conformational interconversion within the binding site, which is influenced by the flexibility of the protein. mdpi.com

These simulations can be used to assess the stability of the predicted binding modes from docking studies. If a docked pose is unstable in an MD simulation, it is less likely to represent the true binding mode. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-target interactions and can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. Studies on 6-hydroxybenzothiazole-2-carboxamides used MD simulations to confirm the stability of the ligand-receptor complex and analyze its dynamic behavior. nih.gov

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations are based on the principles of quantum mechanics and provide a highly accurate description of the electronic structure of molecules. nih.gov These methods can be used to calculate a wide range of molecular properties, including geometries, energies, and electronic properties such as electrostatic potential and molecular orbital energies. researchgate.net In the study of isoquinolone carboxamides, QM calculations are valuable for understanding their intrinsic electronic properties and reactivity.

Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic characteristics of drug molecules. researchgate.net For instance, QM calculations can be used to determine the distribution of electron density in an this compound molecule, which can help in understanding its ability to form hydrogen bonds and other electrostatic interactions. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity and its potential to participate in charge-transfer interactions.

QM calculations can also be used to study reaction mechanisms and to predict the stability of different chemical structures. This information is crucial for the synthesis of new this compound derivatives. While computationally more expensive than molecular mechanics methods used in docking and MD, QM calculations provide a level of detail about the electronic structure that is essential for a deep understanding of molecular behavior.

Virtual Screening and De Novo Design of this compound Libraries

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govmdpi.com This approach is a cost-effective alternative to high-throughput screening (HTS) and can significantly accelerate the discovery of new lead compounds. For isoquinolone carboxamides, virtual screening can be used to explore vast chemical spaces and identify novel derivatives with desired biological activities.

There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening relies on the knowledge of known active molecules to identify new compounds with similar properties. mdpi.com Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock and score compounds from a library. mdpi.com This method is particularly useful when the structure of the target is known.

De novo design is another computational approach that aims to generate novel molecular structures with desired properties from scratch, rather than screening existing libraries. Algorithms for de novo design can build molecules atom-by-atom or by combining molecular fragments within the constraints of the target's binding site. This can lead to the discovery of completely new this compound scaffolds with unique pharmacological profiles. The combination of virtual screening and de novo design provides a powerful platform for the discovery and optimization of novel this compound-based therapeutics.

Prediction of Molecular Interactions and Pharmacological Profiles

The ultimate goal of applying computational chemistry to this compound research is to predict their molecular interactions and, consequently, their pharmacological profiles. By integrating the information obtained from molecular docking, MD simulations, and QM calculations, it is possible to build predictive models that can guide the design of new compounds with improved efficacy and selectivity.